![molecular formula C9H18ClNO2 B13500657 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)
1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C10H19NO2·HCl. This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two oxygen atoms connected to a decane ring. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride typically involves the cyclization of keto diols with a stereogenic center. This process can yield derivatives with unspecified stereochemistry at the spiro center and in the dioxane portion . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to separate the desired diastereomers from other by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
{2,6-dioxaspiro[4.5]decan-7-yl}methanamine hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the methanamine group.
{8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride: Another related compound with a different substitution pattern.
Uniqueness
1-{2,6-dioxaspiro[45]decan-9-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of multiple diastereomers
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
2,6-dioxaspiro[4.5]decan-9-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-6-8-1-3-12-9(5-8)2-4-11-7-9;/h8H,1-7,10H2;1H |
Clave InChI |
FMIPXHFGKDVFAC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CCOC2)CC1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


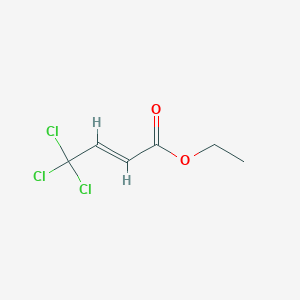
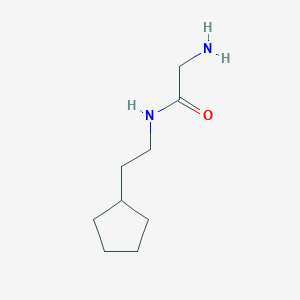

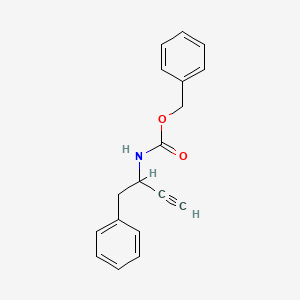
![5-(Methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13500608.png)
![6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B13500615.png)
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
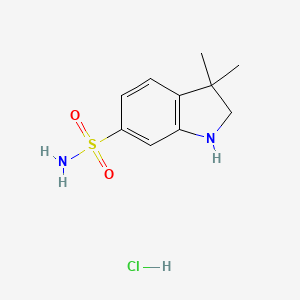


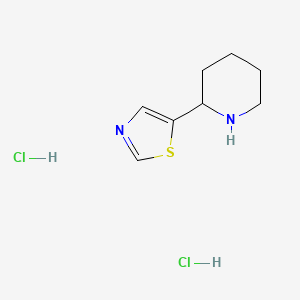
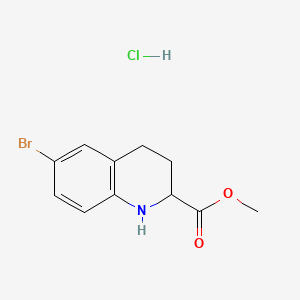

![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)
